molecular formula C13H18N2O4S B14833870 2-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)benzamide

2-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)benzamide

Katalognummer: B14833870
Molekulargewicht: 298.36 g/mol
InChI-Schlüssel: XHWQFUAHFAMIQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.361 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)benzamide involves several steps. One common method includes the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethylamine and methylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

2-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)benzamide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18N2O4S

Molekulargewicht

298.36 g/mol

IUPAC-Name

2-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O4S/c1-15(2)13(16)12-10(14-20(3,17)18)5-4-6-11(12)19-9-7-8-9/h4-6,9,14H,7-8H2,1-3H3

InChI-Schlüssel

XHWQFUAHFAMIQU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C=CC=C1OC2CC2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.